1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-8-13(2)23(22-12)15(16-4-3-7-25-16)10-20-19(24)21-14-5-6-17-18(9-14)27-11-26-17/h3-9,15H,10-11H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHDOTAUDUJNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A benzodioxole moiety.
- A pyrazole ring.
- A furan group.
This structural diversity is believed to contribute to its biological properties.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exert its effects through:
- Enzyme inhibition : Targeting key enzymes involved in cellular pathways.
- Receptor modulation : Interacting with various receptors to influence signaling pathways.
Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In a study involving glioma cell lines, the compound showed an IC50 value of approximately 5.13 µM, indicating potent anti-cancer activity compared to standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM) .
The results suggest that the compound induces apoptosis and cell cycle arrest, particularly in the G0/G1 phase, which is critical for halting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | C6 glioma | 5.13 | Apoptosis induction |
| 5-FU | C6 glioma | 8.34 | Chemotherapeutic agent |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Research indicates that derivatives of pyrazole compounds often exhibit broad-spectrum antibacterial and antifungal properties due to their ability to disrupt microbial metabolic processes .
Study on Cytotoxicity
In a detailed investigation involving various synthesized derivatives of pyrazole-based compounds, researchers found that certain modifications enhanced cytotoxicity against specific cancer cell lines. The study highlighted the importance of structural features in determining the biological efficacy of these compounds .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes such as dihydrofolate reductase (DHFR). These studies revealed that specific functional groups within the compound play a crucial role in binding affinity and selectivity towards these enzymes .
Comparison with Similar Compounds
Structural Variations
- Pyrazole vs. Pyrazoline: The target compound and 9a share a pyrazole ring, while compound 1 contains a pyrazoline (partially saturated) core.
- Urea vs. Ketone Linkage: The target’s urea group (–NH–CO–NH–) contrasts with bk-EBDB’s cathinone-like ketone (–CO–) . Urea derivatives often exhibit stronger hydrogen-bonding capacity, favoring interactions with polar enzyme active sites.
- Substituent Effects : The 3,5-dimethylpyrazole in the target compound introduces steric hindrance absent in 9a’s phenyl-substituted pyrazole. This may reduce off-target interactions but limit solubility .
Physicochemical Properties
- Molecular Weight : The target compound (368.39 g/mol) is larger than analogs like 9a (270.33 g/mol), suggesting higher lipophilicity and possibly reduced oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
